Lower Boiling Point vs. Linear n-Undecane for Energy-Efficient Separation
2,3,5,5-Tetramethylheptane exhibits a significantly lower normal boiling point (172°C) compared to its linear structural isomer, n-undecane (196°C) [1]. This 24°C difference is a direct consequence of the molecule's highly branched structure, which reduces the surface area available for intermolecular London dispersion forces [2].
| Evidence Dimension | Normal Boiling Point |
|---|---|
| Target Compound Data | 172°C |
| Comparator Or Baseline | n-Undecane: 196°C |
| Quantified Difference | 24°C lower |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
This substantial difference in volatility directly impacts the energy requirements and efficiency of separation processes such as distillation, making 2,3,5,5-tetramethylheptane a more energy-favorable choice in applications where a lower-boiling, branched alkane is required.
- [1] ChemBase. (n.d.). Undecane. View Source
- [2] MoodleHub. (n.d.). 1.4 Structural Isomerism in Alkanes. View Source
